N-(4-chlorophenyl)-2-nitrobenzamide
Description
Contextualization within the Benzamide (B126) Class of Compounds
N-(4-chlorophenyl)-2-nitrobenzamide belongs to the benzamide class of compounds, which are characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.orgnih.gov Benzamides are a versatile and important group of molecules in organic and medicinal chemistry. mdpi.comresearchgate.net They are known for their stability, ability to donate and accept hydrogen bonds, and their utility as building blocks in the synthesis of more complex molecules. mdpi.comresearchgate.net
The benzamide scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com Several therapeutic agents used in psychiatry and other clinical specialties are benzamide derivatives, such as amisulpride, metoclopramide, and moclobemide. researchgate.netdrugbank.com The diverse applications of benzamides stem from the ability to readily modify their structure by introducing different substituents onto the benzene ring or the amide nitrogen, allowing for detailed structure-activity relationship studies. mdpi.com
Academic Significance and Research Trajectory
The academic significance of this compound and related benzamide derivatives lies in their potential as lead compounds for the development of new therapeutic agents and functional materials. mdpi.comacs.org Research into benzamides is an active and intensive field, with a focus on synthesizing novel derivatives and evaluating their biological activities. mdpi.comnih.gov For instance, various benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. mdpi.comnih.gov Others have been studied for their potential as antidiabetic agents by acting as glucokinase activators. nih.govnih.gov
The specific compound, this compound, incorporates a chlorophenyl group and a nitrobenzamide moiety. The presence of a chlorine atom can enhance the biological activity of a molecule, while the nitro group is a versatile functional group known to be important in drug design. mdpi.commdpi.com The study of its crystal structure has provided insights into the planarity of the molecule and the types of intermolecular interactions it forms, which is crucial for understanding its physical properties and potential biological interactions. nih.gov
Scope of Academic Inquiry
The academic inquiry into this compound and its analogs encompasses several key areas:
Synthesis: Researchers have explored various methods for the synthesis of this compound and related compounds. A common approach involves the reaction of a substituted aniline (B41778) with a substituted benzoyl chloride. mdpi.com
Structural Analysis: The molecular and crystal structure of this compound has been determined using techniques like X-ray crystallography. These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov
Biological Activity: A significant portion of the research focuses on the biological activities of benzamide derivatives. This includes screening for antifungal, insecticidal, and enzyme inhibitory activities. nih.govresearchgate.net For example, some N-phenylbenzamide derivatives have shown promising antifungal and insecticidal properties. researchgate.net
Computational Studies: Molecular docking and other computational methods are often employed to understand the interactions between benzamide derivatives and their biological targets at the molecular level. mdpi.comnih.gov These studies help in rationalizing the observed biological activities and in designing more potent analogs. nih.gov
Below is a table summarizing key data for this compound and a related compound.
| Property | This compound Hydrate | N-(4-chlorophenyl)-4-nitrobenzamide |
| Molecular Formula | C13H11ClN2O4 | C13H9ClN2O3 |
| Molecular Weight | 294.697 g/mol | 276.67 g/mol |
| CAS Number | 1172845-79-2 | 2585-30-0 |
| Appearance | Data not available | Data not available |
| XLogP3 | Data not available | 3.1 |
| Hydrogen Bond Donor Count | Data not available | 1 |
| Hydrogen Bond Acceptor Count | Data not available | 4 |
| Rotatable Bond Count | Data not available | 2 |
| IUPAC Name | This compound;hydrate | N-(4-chlorophenyl)-4-nitrobenzamide |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(=O)=O.O | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N+[O-] |
This data is compiled from various chemical databases. nih.govsigmaaldrich.com
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCENMAGLUPDPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351274 | |
| Record name | N-(4-chlorophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41562-57-6 | |
| Record name | N-(4-chlorophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Chlorophenyl 2 Nitrobenzamide and Its Derivatives
General Synthetic Approaches to the Core Compound
The fundamental approach to synthesizing N-(4-chlorophenyl)-2-nitrobenzamide involves the formation of an amide bond between a carboxylic acid derivative and an aniline (B41778). The most common and efficient method is the acylation of 4-chloroaniline (B138754) with an activated form of 2-nitrobenzoic acid.
Acylation Reactions Involving 2-Nitrobenzoyl Chloride and 4-Chloroaniline
The synthesis of this compound is most commonly achieved through the acylation of 4-chloroaniline with 2-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides and esters. cambridgecore.orgwikipedia.orgbyjus.com The reaction typically involves a two-phase solvent system, consisting of water and an organic solvent, where the base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction. wikipedia.org
In a typical procedure, 2-nitrobenzoyl chloride is added to a solution of 4-chloroaniline in an aprotic solvent such as dichloromethane. A base, commonly an organic base like triethylamine (B128534) or pyridine, or an inorganic base like aqueous sodium hydroxide, is added to the mixture. byjus.commdpi.com The base serves to neutralize the HCl byproduct, which prevents the protonation of the starting amine and shifts the equilibrium towards the formation of the amide product. byjus.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl group of the acyl chloride. iitk.ac.injk-sci.com The resulting tetrahedral intermediate then collapses, eliminating a chloride ion to form the stable amide bond. jk-sci.com
The reaction conditions for this synthesis are generally mild and the product can be isolated in good yields after purification by methods such as recrystallization or column chromatography.
Strategies for Derivatization and Analogue Synthesis
The this compound scaffold is a valuable starting point for the synthesis of a wide array of derivatives. Modifications can be made to both the benzamide (B126)/nitrobenzoyl moiety and the chlorophenyl moiety, and the entire scaffold can be incorporated into larger hybrid molecules.
Modifications on the Benzamide Ring and Nitrobenzoyl Moiety
A variety of analogues can be synthesized by introducing different substituents onto the nitrobenzoyl ring or by chemically transforming the existing nitro group. These modifications are often aimed at exploring structure-activity relationships for various biological targets.
One common modification is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of many biologically active compounds. The reduction can be achieved using various reagents, such as iron in the presence of hydrochloric acid (Fe/HCl) or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). youtube.comyoutube.com Another effective method involves the use of thiourea (B124793) dioxide in the presence of sodium hydroxide, which provides the corresponding N-substituted-benzene-1,2-diamine in high yield. researchgate.net This resulting amino group can then serve as a handle for further functionalization.
Other modifications involve the introduction of additional substituents onto the nitrobenzoyl ring. For example, chloro and sulfamoyl groups have been introduced to create derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide. nih.gov The synthesis of these compounds starts from 2-chloro-4-nitrobenzoic acid, which is converted to its acid chloride and then reacted with various anilines or amines. nih.gov Similarly, methoxy (B1213986) groups have been introduced to yield compounds such as N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide. sigmaaldrich.com The synthesis of this derivative involves the reaction of 4-methoxy-3-nitrobenzoic acid with a suitable activating agent like oxalyl chloride, followed by reaction with an amine. chemicalbook.com Furthermore, the position of the nitro group can be varied, as seen in the synthesis of 4-nitro-N-phenylbenzamides. nih.gov
Table 1: Examples of Modifications on the Benzamide Ring and Nitrobenzoyl Moiety
| Derivative Name | Modification | Synthetic Precursors | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)benzene-1,2-diamine | Reduction of the nitro group | N-(4-chlorophenyl)-2-nitroaniline, thiourea dioxide | researchgate.net |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | Addition of chloro and sulfamoyl groups | 2-chloro-4-nitrobenzoic acid, p-chloroaniline, various amines/anilines | nih.gov |
| N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide | Addition of a methoxy group and change in nitro position | 4-methoxy-3-nitrobenzoic acid, 4-chloroaniline | sigmaaldrich.com |
| 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide | Addition of a chloro group and change in nitro position | 2-chloro-4-nitrobenzoic acid, 4-chloroaniline | sigmaaldrich.com |
Modifications on the Chlorophenyl Moiety
The chlorophenyl portion of the molecule can also be modified to generate new analogues. These modifications often involve the introduction of additional substituents onto the phenyl ring.
For instance, a series of 4-nitro-N-phenylbenzamides with substitutions on the phenyl ring have been synthesized. nih.gov One notable example is N-(2-chloro-6-methylphenyl)-4-nitrobenzamide , which has shown significant anticonvulsant activity. nih.gov The synthesis of this compound involves the reaction of 2-chloro-6-methylaniline (B140736) with 4-nitrobenzoyl chloride. google.com This demonstrates that the aniline component can be varied to introduce different substitution patterns on the phenyl ring attached to the amide nitrogen.
Table 2: Examples of Modifications on the Chlorophenyl Moiety
| Derivative Name | Modification | Synthetic Precursors | Reference |
|---|---|---|---|
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Addition of a methyl group to the chlorophenyl ring | 2-chloro-6-methylaniline, 4-nitrobenzoyl chloride | nih.govgoogle.com |
Synthesis of Hybrid Molecules Incorporating the Nitrobenzamide Scaffold
The this compound scaffold can be integrated into larger molecular structures to create hybrid molecules. This strategy aims to combine the pharmacophoric features of the nitrobenzamide with other biologically active moieties to develop compounds with potentially enhanced or novel therapeutic properties. dergipark.org.trdergipark.org.trmdpi.com
One approach is the synthesis of benzothiazole-sulfonamide hybrid compounds . dergipark.org.trdergipark.org.tr These molecules combine the benzothiazole (B30560) scaffold, known for a wide range of pharmacological activities, with a sulfonamide group, which is a key feature in many therapeutic agents. dergipark.org.trdergipark.org.tr The synthesis of these hybrids can involve coupling a benzothiazole-containing amine or carboxylic acid with a sulfonamide-functionalized partner. dergipark.org.tr
Another strategy involves the creation of benzimidazole-based hybrid molecules . nih.govnih.gov Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities. The synthesis of these hybrids typically involves the condensation of a functionalized benzimidazole (B57391) with a derivative of the nitrobenzamide. For example, a common method for preparing benzimidazole derivatives is the condensation of 1,2-phenylenediamines with carbonyl compounds like aldehydes or acid derivatives. nih.gov The resulting benzimidazole can then be linked to the nitrobenzamide scaffold.
Table 3: Examples of Hybrid Molecules Incorporating the Nitrobenzamide Scaffold
| Hybrid Molecule Class | Incorporated Scaffold | General Synthetic Strategy | Reference |
|---|---|---|---|
| Benzothiazole-sulfonamide hybrids | Benzothiazole and Sulfonamide | Coupling of benzothiazole and sulfonamide containing fragments. | dergipark.org.trdergipark.org.tr |
| Benzimidazole hybrids | Benzimidazole | Condensation of o-phenylenediamines with aldehydes or acid derivatives, followed by coupling to the nitrobenzamide scaffold. | nih.govnih.gov |
Advanced Spectroscopic and Crystallographic Characterization Techniques in Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: While specific spectral data for N-(4-chlorophenyl)-2-nitrobenzamide is not detailed in the provided search results, general expectations for the proton NMR spectrum can be inferred. The spectrum would exhibit distinct signals for the aromatic protons on both the 4-chlorophenyl and 2-nitrophenyl rings. The chemical shifts and splitting patterns of these protons would be influenced by the electronic effects of the chloro and nitro substituents, as well as the amide linkage. The amide proton (N-H) would likely appear as a broad singlet.
¹³C NMR Spectroscopy: Similar to the proton NMR, specific carbon NMR data for this compound is not available in the search results. However, a predicted ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the halogen substituent. For instance, in related nitro-substituted aromatic compounds, carbon atoms attached to or near the nitro group experience a downfield shift. researchgate.net
A related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, displays carbon signals in the range of δ 124.00 to 165.05 ppm. mdpi.com Another related structure, 2-(4-chlorophenyl)nitrobenzene, shows carbon signals in the range of 115.7 to 143.2 ppm. researchgate.net
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its structure. For a series of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the N-H stretching vibrations of the amide group were observed in the range of 3294–3524 cm⁻¹, and the carbonyl (C=O) stretching vibrations were seen between 1614–1692 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group typically appear around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov
| Functional Group | Expected Absorption Range (cm⁻¹) (Based on related compounds) |
| N-H Stretch | 3294–3524 nih.gov |
| C=O Stretch | 1614–1692 nih.gov |
| NO₂ Asymmetric Stretch | 1506–1587 nih.gov |
| NO₂ Symmetric Stretch | 1302–1378 nih.gov |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The molecular formula of this compound is C₁₃H₉ClN₂O₃, corresponding to a monoisotopic mass of 276.03018 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 276. uni.lu Other adducts, such as [M+H]⁺ at m/z 277.03746 and [M+Na]⁺ at m/z 299.01940, are also predicted. uni.lu The fragmentation pattern would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 4-chlorophenylamino and 2-nitrobenzoyl moieties. For example, in the analysis of a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, fragmentation pathways involving cleavage of the amide bond were observed, yielding characteristic ions. mdpi.com
| Ion | Predicted m/z |
| [M]⁺ | 276.02963 uni.lu |
| [M+H]⁺ | 277.03746 uni.lu |
| [M+Na]⁺ | 299.01940 uni.lu |
| [M-H]⁻ | 275.02290 uni.lu |
X-ray Crystallography in Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Intermolecular interactions, particularly hydrogen bonds, play a crucial role in determining how molecules are arranged in a crystal lattice. gatech.edu In the solid state, the amide group of this compound is expected to participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
Biological Activity Spectrum in Preclinical and in Vitro Models
Anticancer Research
The core structure of N-(4-chlorophenyl)-2-nitrobenzamide, combining a chlorinated phenyl ring, a nitro group, and a benzamide (B126) linkage, is featured in various compounds investigated for their anticancer potential.
Derivatives of benzamide have been explored for their cytotoxic effects against a range of human cancer cell lines. nanobioletters.com For instance, compounds with structures similar to this compound have shown significant inhibitory effects on cancer cell proliferation.
A series of N-(4′-substituted phenyl)-l-prolinamides were synthesized and evaluated for their cytotoxicity. While not direct analogs, these compounds share the N-phenylamide feature. Some of these compounds demonstrated notable anti-tumor activity against human carcinoma cell lines, including gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cells. ekb.egnih.gov One compound, 4a , exhibited a high percentage of cell inhibition (95.41 ± 0.67%) against the A549 lung cancer cell line at a concentration of 100 µM. ekb.egnih.gov
In another study, a series of phenylthiazole derivatives were assessed. A compound featuring a para-nitro moiety (4c ) showed the highest cytotoxic activity against the SKNMC neuroblastoma cell line with an IC₅₀ value of 10.8 ± 0.08 µM. nih.gov Conversely, a derivative with a para-chlorine atom on the phenyl ring led to a significant decrease in anticancer activity in that particular series. nih.gov
Furthermore, newly synthesized 2-amino-1,4-naphthoquinone-benzamides, which incorporate a benzamide structure, were tested against breast (MDA-MB-231), pancreatic (SUIT-2), and colon (HT-29) cancer cell lines. All the new compounds were found to be more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line, with some derivatives showing IC₅₀ values as low as 0.4 µM. nih.gov
The table below summarizes the in vitro anti-proliferative activity of selected compounds structurally related to this compound.
Table 1: In Vitro Anti-proliferative Activity of Structurally Related Compounds
| Compound/Derivative Class | Cancer Cell Line | Measurement | Result |
|---|---|---|---|
| N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide | Breast Cancer | Cell Proliferation Inhibition | Significant inhibition at 10 µM |
| Phenylthiazole derivative (para-nitro) | SKNMC (Neuroblastoma) | IC₅₀ | 10.8 ± 0.08 µM nih.gov |
| Phenylthiazole derivative (meta-chloro) | Hep-G2 (Hepatocarcinoma) | IC₅₀ | 11.6 ± 0.12 µM nih.gov |
| 2-Amino-1,4-naphthoquinone-benzamide (aniline derivative 5e ) | MDA-MB-231 (Breast) | IC₅₀ | 0.4 µM nih.gov |
| 2-Amino-1,4-naphthoquinone-benzamide (3-nitroaniline derivative 5l ) | MDA-MB-231 (Breast) | IC₅₀ | 0.4 µM nih.gov |
A crucial aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. While direct studies on the selective cytotoxicity of this compound are not available, research on related compounds provides some insights. For example, two oleoyl (B10858665) hybrids of natural antioxidants were found to be less active towards the normal intestinal epithelial cell line HCEC, suggesting potential tumor-selective effects. researchgate.net Similarly, a study on sulfonyl-α-L-amino acid derivatives compared their cytotoxicity in various cancer cell lines to a normal skin fibroblast cell line (BJ1). ekb.eg One of the tested compounds showed a selectivity index greater than 9 for breast (MCF7) and pancreatic (PaCa2) cancer cell lines due to its low cytotoxicity against the normal cell line. ekb.eg These findings highlight the potential for designing benzamide derivatives with favorable selective cytotoxicity profiles.
Antimicrobial Research
The benzamide scaffold is also recognized for its antimicrobial properties. nanobioletters.com
In vitro testing of compounds structurally related to this compound has demonstrated their potential as antibacterial agents. For example, N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide was shown to effectively inhibit the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) at concentrations between 50 to 100 µg/mL.
A study on N-benzamide derivatives found that some compounds showed good antibacterial activity. nanobioletters.com For instance, one compound exhibited significant activity against both Bacillus subtilis and E. coli with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Another investigation into 4-chloro-2-mercaptobenzenesulfonamide derivatives revealed that several of the synthesized compounds showed promising activity against various anaerobic Gram-positive bacteria strains. nih.gov
Research on a series of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides identified potent bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds exhibited a rapid, concentration-dependent bactericidal effect against an MRSA strain, with a significant reduction in bacterial count observed at 2 times its MIC. nih.gov
The table below summarizes the in vitro antibacterial efficacy of selected related compounds.
Table 2: In Vitro Antibacterial Efficacy of Structurally Related Compounds
| Compound/Derivative Class | Bacterial Strain | Measurement | Result |
|---|---|---|---|
| N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide | Staphylococcus aureus | Inhibition Concentration | 50-100 µg/mL |
| N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide | Escherichia coli | Inhibition Concentration | 50-100 µg/mL |
| N-Benzamide Derivative | Bacillus subtilis | MIC | 6.25 µg/mL nanobioletters.com |
The potential of benzamide derivatives extends to antifungal activity. A study on arylsulfonamide-type compounds, which share some structural similarities, tested their efficacy against various Candida species. derpharmachemica.commdpi.com The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for some of these compounds indicated a strong effect, with MICs for one promising molecule ranging from 3.9 µg/mL to 62.5 µg/mL against several Candida strains. nih.gov This suggests that the core structure may be a viable starting point for the development of new antifungal agents.
Anti-inflammatory Research
Non-steroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting cyclooxygenase (COX) enzymes. nih.gov While there is no specific research available on the anti-inflammatory activity of this compound, the structural motifs present in the molecule are found in some known anti-inflammatory agents. For example, some compounds containing a 4-chlorophenyl group have been investigated for their anti-inflammatory properties. nih.gov The action of NSAIDs in human macrophages is typically directed at the enzymatic activity of COX proteins rather than their gene expression. nih.gov The development of selective COX-2 inhibitors is an area of interest to reduce the side effects associated with traditional NSAIDs. nih.gov Given the structural components of this compound, it could be a candidate for future anti-inflammatory studies, although no such data is currently available.
In Vitro Modulatory Effects on Inflammatory Mediators and Enzymes
The inflammatory process involves a complex cascade of biochemical pathways, with enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) playing pivotal roles. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting the COX enzymes. nih.gov However, this can lead to an increase in the production of leukotrienes, which are associated with gastrointestinal side effects and bronchospasm. nih.gov
Developing dual inhibitors that target both COX and 5-LOX pathways is a significant area of research aimed at creating more effective and safer anti-inflammatory therapies. nih.gov While direct studies on the in vitro modulatory effects of this compound on specific inflammatory mediators are not extensively detailed in the available literature, research into related structures provides valuable context. For instance, studies on biphenol derivatives have explored their inhibitory effects on COX-2 expression. nih.gov Specifically, 2,2'-biphenol (B158249) was found to inhibit lipopolysaccharide (LPS)-stimulated COX-2 expression in RAW 264.7 macrophage cells, whereas 4,4'-biphenol did not show the same effect. nih.gov Other research has focused on synthetic antimicrobial peptides, such as SET-M33, which have demonstrated strong anti-inflammatory activity by reducing the expression of multiple cytokines and other inflammatory agents in macrophages and bronchial cells stimulated with LPS. nih.gov These studies underscore the ongoing search for novel compounds that can effectively modulate the complex network of inflammatory mediators.
Preclinical In Vivo Anti-inflammatory Assays (e.g., Carrageenan-Induced Edema Models)
The carrageenan-induced paw edema model is a standard and widely utilized preclinical assay for evaluating the anti-inflammatory properties of new chemical entities. nih.govnih.gov This model involves injecting carrageenan, a sulfated polysaccharide, into the paw of a rodent, which elicits a biphasic acute inflammatory response. nih.gov The initial phase is characterized by the release of histamine, serotonin, and bradykinin, while the later phase involves the production of prostaglandins and the infiltration of neutrophils. nih.gov The effectiveness of an anti-inflammatory agent is measured by its ability to reduce the resulting edema. nih.gov
While specific data on this compound within this model is not available, the assay has been instrumental in characterizing a wide range of compounds. For example, the model has been used to demonstrate the anti-inflammatory effects of various agents, including protease-activated receptor 4 (PAR4) antagonists and sEH inhibitors, which reduce edema and granulocyte infiltration. medchemexpress.com Similarly, a study on arteannuin-B and a (3-chlorophenyl)-2-spiroisoxazoline derivative showed a dose-dependent reduction in acetic acid-induced writhing in mice, another model for assessing anti-inflammatory and analgesic effects. mdpi.com Research on novel benzenesulfonamide (B165840) derivatives also utilized the carrageenan-induced paw edema model in Wistar rats to confirm their anti-inflammatory activity, observing significant reductions in inflammatory markers. researchgate.net These examples highlight the utility of such preclinical models in the initial screening and validation of potential anti-inflammatory drugs.
Antidiabetic Research
Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)
A key therapeutic strategy for managing type 2 diabetes mellitus involves the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. mdpi.com These enzymes, located in the digestive tract, break down complex carbohydrates into glucose. mdpi.comnih.gov By inhibiting their activity, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. mdpi.comnih.gov
Research into a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are structurally related to this compound, has shown significant inhibitory potential against both α-glucosidase and α-amylase. nih.gov In one study, all synthesized compounds demonstrated moderate to potent inhibitory activity. nih.gov Notably, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) was found to be a highly active inhibitor of both enzymes, with IC₅₀ values that were significantly lower than the standard drug, acarbose. nih.gov
Inhibitory Activity of Benzamide Derivatives Against α-Amylase and α-Glucosidase
| Compound | Substituent (R) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
|---|---|---|---|
| 5b | 2-chlorophenyl | 5.30 ± 1.23 | 15.12 ± 0.64 |
| 5m | 2-methylphenyl | 1.52 ± 0.84 | 8.12 ± 0.32 |
| 5o | 2-methyl-5-nitrophenyl | 0.90 ± 0.31 | 2.10 ± 0.15 |
| 5p | 2,3-dimethylphenyl | 2.10 ± 0.52 | 10.15 ± 0.41 |
| Acarbose (Standard) | - | 5.60 ± 0.30 | 8.40 ± 0.20 |
Antiparasitic Research
In Vitro Activity against Parasitic Organisms (e.g., Trypanosoma brucei)
Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe neglected tropical disease caused by the protozoan parasite Trypanosoma brucei. plos.orgmdpi.com The existing treatments have limitations, including toxicity and difficult administration, creating an urgent need for new, effective drugs. plos.org Nitroaromatic compounds have been a focus of research in this area due to their potential antiparasitic activity. nih.gov
While specific studies on this compound against T. brucei are not prominent, research on related compounds highlights the potential of this chemical class. For instance, high-throughput screening of large compound libraries has identified numerous molecules with selective activity against T.b. brucei. plos.org A screening of over 87,000 compounds identified 205 hits with greater than 10-fold selectivity against the parasite. plos.org Further analysis led to a panel of eight compounds with IC₅₀ values ranging from 0.22 µM to 4 µM. plos.org Research into other derivatives, such as those of the opioid agonist U50488 containing a 3,4-dichlorophenyl group, also showed potent activity against T. brucei, with an EC₅₀ value of 59 nM. nih.gov The established activity of nitro drugs like nifurtimox (B1683997) and fexinidazole (B1672616) against trypanosomatids further supports the investigation of novel nitro-containing compounds for treating this devastating disease. nih.gov
Other Investigated Biological Activities for Benzamide Derivatives (e.g., Antiviral, Anticonvulsant)
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Beyond the activities previously discussed, derivatives of benzamide have been extensively investigated for other therapeutic properties, notably as antiviral and anticonvulsant agents.
Antiviral Research: Benzamide derivatives have emerged as a promising class of antiviral agents. For example, the derivative AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) has demonstrated potent activity against HIV-1, with a 50% effective concentration (EC₅₀) of 0.7 μM. nih.govnih.gov Its mechanism involves the inhibition of both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Another study focused on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses. rsc.org These compounds showed strong in vitro antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC₅₀ values ranging from 10.22 to 44.68 μM. rsc.org The broad-spectrum antiparasitic drug nitazoxanide, a nitrothiazolyl-salicylamide derivative, also exhibits antiviral activity, particularly against influenza A virus. wikipedia.org
Antiviral Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Target Virus | Reported Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| AH0109 | HIV-1 | 0.7 µM (EC₅₀) | nih.govnih.gov |
| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | 10.22 - 44.68 µM (IC₅₀) | rsc.org |
| Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | HSV-1, HAV, HCV, CBV4, HAdV7 | Variable; some >50% viral reduction | acs.org |
Anticonvulsant Research: The search for new and effective treatments for epilepsy has led to the synthesis and evaluation of numerous benzamide derivatives. nih.govnih.govacs.org Picolinic acid benzylamide was previously identified as a potent anticonvulsant with low neurotoxicity. nih.gov Subsequent research on new benzylamides identified several promising candidates. For instance, 1-cyclopentenecarboxylic acid benzylamide showed a median effective dose (ED₅₀) of 85.36 mg/kg in the maximal electroshock (MES) seizure model. nih.gov Another series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives was synthesized and tested in mice using pentylenetetrazole (PTZ) and MES models, demonstrating the potential of this structural class. nih.gov The development of hybrid compounds, such as ((benzyloxy)benzyl)propanamide derivatives, has also yielded lead molecules with robust protection in multiple in vivo seizure models and favorable safety profiles. semanticscholar.org
Molecular Mechanisms of Action and Target Identification
Interaction with Specific Molecular Targets (e.g., Proteins, Enzymes)
Research into the molecular targets of nitrobenzamide derivatives has identified several key proteins and enzymes. While direct studies on N-(4-chlorophenyl)-2-nitrobenzamide are specific, the broader class of nitrobenzamides provides significant insights.
One of the most critical targets identified for related nitro-containing compounds is the mycobacterial enoyl-acyl carrier protein reductase, known as InhA . orientjchem.orgnih.gov InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, essential for the biosynthesis of mycolic acids, which are major components of the mycobacterial cell wall. nih.gov Certain direct inhibitors of InhA, such as the 4-hydroxy-2-pyridones, have been shown to bind to InhA in a manner dependent on the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), effectively blocking the enzyme's substrate-binding pocket. orientjchem.orgnih.gov This interaction is specific and has been confirmed through biophysical studies. nih.gov
Another potential target for nitrobenzamide derivatives is decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) , another crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.govmdpi.com Some dinitrobenzamides are proposed to target DprE1. nih.gov The importance of this target is highlighted by the fact that inhibitors of DprE1 have shown activity against both M. tuberculosis and M. smegmatis. nih.gov
In the context of other diseases, derivatives of N-(4-chlorophenyl) compounds have shown interactions with different targets. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to exhibit inhibitory activity against the kinase AKT2/PKBβ , a key component in oncogenic signaling pathways in glioma. nih.gov
Enzymatic Inhibition or Modulation
The primary enzymatic inhibition associated with compounds structurally related to this compound is directed against enzymes crucial for pathogen survival.
Inhibition of InhA: Direct inhibitors of InhA have demonstrated potent bactericidal activity, including against isoniazid-resistant clinical isolates of M. tuberculosis. nih.gov For example, the lead compound NITD-916 was shown to directly inhibit InhA in a dose-dependent manner. orientjchem.orgnih.gov This direct inhibition is a key advantage, as it does not require metabolic activation by mycobacterial enzymes like the catalase-peroxidase KatG, which is necessary for the action of the frontline drug isoniazid. nih.govnih.gov The diazaborine (B1195285) series of compounds also targets InhA directly and has been shown to be bactericidal against non-replicating M. tuberculosis. plos.orgnih.gov
Inhibition of DprE1: Nitrobenzamides are being investigated as potential inhibitors of DprE1. mdpi.com Known DprE1 inhibitors show high activity against M. tuberculosis and M. bovis. mdpi.com The mechanism of action is believed to involve the nitro group, which is a common feature in many DprE1 inhibitors. nih.govmdpi.com
Inhibition of other enzymes: In studies of other related benzamide (B126) structures, inhibitory effects on different enzymes have been noted. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed inhibitory potential against α-glucosidase and α-amylase , enzymes relevant to diabetes. nih.gov Additionally, halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B) . nih.gov
The table below summarizes the enzymatic inhibition data for various related benzamide compounds.
| Compound Class | Target Enzyme(s) | Type of Inhibition |
| 4-hydroxy-2-pyridones | InhA | Direct, NADH-dependent, blocks substrate binding |
| Diazaborines | InhA | Direct |
| Dinitrobenzamides | DprE1 (putative) | Not fully characterized |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-glucosidase, α-amylase | Competitive |
| Halo- and nitro-substituted N-(2-aminoethyl)benzamides | Monoamine Oxidase-B (MAO-B) | Competitive, time-dependent, reversible |
Modulation of Cellular Pathways and Gene/Protein Expression
The interaction of this compound and its analogues with molecular targets leads to the modulation of critical cellular pathways.
Inhibition of Mycolic Acid Biosynthesis: By inhibiting InhA, a key enzyme in the FAS-II system, these compounds disrupt the mycolic acid biosynthesis pathway in mycobacteria. nih.gov Mycolic acids are essential for the structural integrity of the mycobacterial cell wall, and their disruption leads to cell death. nih.gov This is a well-established pathway targeted by several antitubercular drugs. nih.gov Similarly, the inhibition of DprE1 also disrupts cell wall biogenesis, specifically the synthesis of arabinogalactan, another essential component. nih.gov
Modulation of Kinase Signaling Pathways: In cancer research, related compounds have been shown to affect oncogenic signaling. For example, the inhibition of AKT2/PKBβ by N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles can disrupt the PI3K/AKT/mTOR pathway, which is frequently overactive in cancers like glioma and promotes cell survival and proliferation. nih.gov
Cellular Accumulation: Studies on the cellular pharmacology of a related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), in human colon adenocarcinoma cells revealed a rapid, concentrative accumulation of the drug. nih.gov This process involved an initial energy-independent phase, likely passive diffusion, followed by an energy-dependent sequestration within the cell, leading to intracellular concentrations several times higher than the extracellular level. nih.gov This accumulation mechanism can enhance the compound's interaction with intracellular targets. nih.gov
Hypothesized Mechanisms Based on Structural Features (e.g., Role of Nitro Group in Redox Reactions)
The chemical structure of this compound, particularly the nitro group (-NO2), is fundamental to its biological activity.
The nitro group is a strong electron-withdrawing group, a property that significantly influences the molecule's reactivity and interactions. wikipedia.org In many antimicrobial nitro-containing drugs, the nitro group acts as a pharmacophore that requires reductive activation to exert its effect. nih.govnih.gov This bio-reduction often occurs through specific nitroreductase enzymes present in the target pathogen. nih.gov For instance, the antitubercular activity of some nitro-containing compounds is dependent on the deazaflavin-dependent nitroreductase (Ddn) in mycobacteria. nih.gov This reductive activation can lead to the formation of reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which can then covalently modify and inactivate key cellular targets. wikipedia.org
The presence of the nitro group is considered crucial for enhancing the bioactivity of many compounds. mdpi.com However, it can also be a toxicophore, and the mutagenic risks associated with nitroarenes are a consideration in drug design. mdpi.com The position of the nitro group on the aromatic ring can also influence the compound's activity. Studies on N-alkyl nitrobenzamides have shown that compounds with a nitro group at the 3-position of the benzamide aromatic ring exhibit significantly higher antitubercular activity. mdpi.com
The explosive decomposition of organic nitro compounds is a redox reaction where the nitro group serves as the oxidant and the hydrocarbon portion acts as the fuel. wikipedia.org While not directly applicable to its pharmacological mechanism in a biological system, this highlights the inherent redox potential of the nitro group, which is harnessed in a more controlled manner during metabolic activation. wikipedia.orglibretexts.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Modifications on Biological Activities
The biological activity of benzanilide (B160483) scaffolds, including N-(4-chlorophenyl)-2-nitrobenzamide, is highly sensitive to modifications of the substituents on its aromatic rings. Research on structurally related compounds provides a clear framework for understanding these relationships. The nitro group (NO₂) itself is a critical pharmacophore; its presence is often essential for bioactivity, and its removal or relocation within the benzene (B151609) ring can lead to a significant decrease or complete loss of function in related active compounds. nih.gov This is because the nitro group's strong electron-withdrawing nature can be crucial for binding to biological targets. nih.gov
Studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share a similar N-(chlorophenyl)benzamide core, have demonstrated potent antidiabetic activity through the inhibition of α-glucosidase and α-amylase. nih.gov The structure-activity relationship in this series highlights the profound impact of substituents on the N-phenyl ring. For instance, the introduction of both electron-donating groups (like methyl, -CH₃) and electron-withdrawing groups (like nitro, -NO₂) on the terminal phenyl ring was found to enhance inhibitory activity against these enzymes. nih.gov
The specific impact of these modifications is detailed in the table below, which shows the in vitro α-glucosidase and α-amylase inhibitory activities (IC₅₀ values) for a selection of these analogs.
Table 1: Effect of N-Aryl Substituents on the Antidiabetic Activity of Related Nitrobenzamide Analogs nih.gov
| Compound | Substituent (R) on N-phenyl ring | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|---|
| 5a | 4-CH₃ | 48.23±0.25 | 55.34±0.15 |
| 5d | 4-Cl | 45.14±0.18 | 51.18±0.21 |
| 5f | 4-Br | 42.18±0.21 | 48.23±0.19 |
| 5g | 4-NO₂ | 38.15±0.11 | 42.14±0.11 |
| 5h | 2-Br | 40.29±0.15 | 45.29±0.17 |
| 5j | 2-NO₂ | 35.18±0.14 | 39.15±0.16 |
| 5o | 2-CH₃, 5-NO₂ | 21.12±0.12 | 25.16±0.13 |
| Acarbose | (Standard) | 85.24±0.28 | 152.14±0.42 |
As the data indicates, compound 5o , which features both a methyl and a nitro group on the N-phenyl ring, demonstrated the highest potency, being approximately four times more active against α-glucosidase and six times more active against α-amylase than the standard drug, acarbose. nih.gov This synergistic effect suggests that a combination of electronic influences can optimize the molecule's interaction with the enzyme's active site.
Furthermore, SAR studies on other classes of nitro-aromatic compounds, such as antitubercular nitroimidazoles, show that replacing key atoms within the molecular scaffold (e.g., substituting an ether oxygen with nitrogen or sulfur) can significantly alter potency, highlighting that the entire molecular architecture, not just peripheral substituents, contributes to the biological effect. nih.gov
Analysis of Electronic and Steric Factors Influencing Activity
The biological activity of this compound is governed by a delicate balance of electronic and steric factors.
Electronic Factors: The primary electronic influence stems from the nitro group (NO₂). As a powerful electron-withdrawing group, it significantly reduces the electron density of the benzoyl ring through both resonance and inductive effects. This deactivation alters the polarity of the molecule, which can enhance its interaction with nucleophilic residues in the active sites of target proteins, such as enzymes. nih.gov The position of the nitro group is critical; its electron-withdrawing effect is most pronounced when it is at the ortho- or para-positions relative to the amide linker, due to its ability to stabilize negative charges through resonance. youtube.com The 2-nitro (ortho) position in the target compound is therefore expected to have a strong electronic influence. The chlorine atom on the second phenyl ring also contributes as an electron-withdrawing group, further modulating the electronic profile of the molecule. In some related benzamide (B126) series, the presence of electron-withdrawing groups has been correlated with stronger antibacterial activity. jpionline.org
Steric Factors: The three-dimensional shape and size of the molecule are critical for its ability to fit into a biological target. Crystal structure analysis of the related isomer, N-(4-chlorophenyl)-4-nitrobenzamide, reveals that the molecule is nearly planar, with the two aromatic rings being almost coplanar. mdpi.com This planarity is a key steric feature, facilitating stacking interactions with aromatic residues in a binding pocket. The conformation is further stabilized by intramolecular hydrogen bonds. mdpi.com The ability to form strong intermolecular hydrogen bonds, for instance between the amide proton (N-H) and an acceptor group on a target receptor, is also a crucial factor for stable binding. mdpi.com
However, steric hindrance can also negatively impact activity. In studies of related complex benzamides, it has been observed that less bulky substituents on the aniline (B41778) ring may reduce obstacles to the molecule binding with its target receptor, thereby increasing activity. nih.gov Therefore, the specific arrangement and size of the groups around the central amide bond in this compound are pivotal in determining its biological potential.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
While no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been published, the methodologies for creating such models for nitroaromatic compounds and benzamides are well-established. QSAR studies serve as cost-effective computational tools to quantitatively predict the biological activity or toxicity of a series of compounds based on their chemical structures. mdpi.com
A QSAR study on analogs of this compound would involve the following steps:
Dataset Compilation: A series of structurally related analogs would be synthesized, and their biological activities (e.g., IC₅₀ values for enzyme inhibition) would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and properties. For nitroaromatic compounds, relevant descriptors often include:
Electronic Descriptors: These describe the electron distribution, such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment (µ), polarizability (α), and atomic net charges. ui.ac.iddergipark.org.tr
Hydrophobicity Descriptors: The octanol/water partition coefficient (Log P) is a key descriptor for a molecule's ability to cross cell membranes. ui.ac.id
Topological and Structural Descriptors: These quantify molecular size, shape, and branching, including constitutional indices and atom-centered fragments. aimspress.com
Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that correlates the descriptors with the observed biological activity. ui.ac.idaimspress.com For example, a QSAR model for a series of nitrobenzothiazole antimalarial agents took the form: Log IC₅₀ = 41.483 + 54.812 (qC2) – 50.058 (qS3) + ... + 0.551 (µ) – 13.269 (E-HOMO) + 0.107 (LogP) ui.ac.id The resulting model's statistical robustness and predictive power are then rigorously validated internally and externally to ensure its reliability. mdpi.com
Such a model for this compound analogs could elucidate the precise contributions of electronic, steric, and hydrophobic properties to its activity, guiding the design of more potent derivatives.
Correlation of Structural Features with Specific Biological Profiles
The distinct structural features of this compound—the N-phenyl amide linkage, the 2-nitrobenzoyl group, and the 4-chlorophenyl group—can be correlated with specific biological profiles observed in analogous compounds.
Antidiabetic Profile: The benzamide core is a known scaffold for glucokinase activators, which are targets for treating type 2 diabetes. nih.govnih.gov Research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides provides a direct correlation between this structural template and antidiabetic activity. nih.gov In these analogs, the N-(4-chlorophenyl) moiety and the nitro-substituted benzoyl ring are key components for achieving potent α-glucosidase and α-amylase inhibition. The activity data (see Table 1) demonstrates a clear link between specific substitution patterns on the N-aryl ring and the degree of enzyme inhibition, establishing a strong correlation between these structural features and an antidiabetic profile. nih.gov
Antimicrobial Profile: The nitroaromatic scaffold is a well-known feature in a multitude of antimicrobial agents. nih.gov The nitro group can be metabolically reduced within microbial cells to form reactive intermediates that are toxic to the pathogen. svedbergopen.com Specifically, furan (B31954) rings substituted with a nitro group are essential for the antitubercular activity of nitrofuran derivatives. aimspress.com Similarly, the general benzamide structure is found in numerous compounds with demonstrated antibacterial and antifungal properties. nanobioletters.com Studies on related amide derivatives have shown that electron-withdrawing groups, such as the nitro and chloro groups present in the target compound, can enhance antimicrobial activity. jpionline.org The combination of a chlorophenyl ring and a nitrobenzoyl ring within the same molecule therefore suggests a potential for an antimicrobial biological profile.
Computational and Molecular Modeling Approaches
Molecular Docking Studies in Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is frequently used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. Such studies are crucial in identifying potential biological targets and understanding the structural basis of a compound's activity.
In the case of N-(4-chlorophenyl)-2-nitrobenzamide, docking simulations would be performed by placing the molecule into the binding pocket of a protein of interest. The process involves sampling a wide range of conformations and orientations of the ligand within the protein's active site and scoring them based on a function that approximates the binding free energy. For example, studies on similar 4-nitrobenzamide (B147303) derivatives have used docking to evaluate their potential as antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase. nih.gov The results of these simulations are typically ranked by binding energy scores, with lower (more negative) values suggesting a more favorable interaction.
Following a docking simulation, the resulting low-energy poses are analyzed to identify the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity.
Hydrogen Bonding: The amide group (-C(=O)NH-) and the nitro group (-NO₂) in this compound are potent hydrogen bond donors and acceptors, respectively. Analysis would identify key amino acid residues in a target's active site that could form hydrogen bonds with these functional groups. The crystal structure of a related isomer, N-(4-chlorophenyl)-4-nitrobenzamide, confirms the ability of the amide and nitro groups to participate in strong intermolecular hydrogen bonding. nih.gov
Electrostatic Interactions: The electron-withdrawing nature of the nitro group and the chlorine atom creates a distinct electrostatic potential map across the molecule. These partial charges can lead to favorable electrostatic interactions with charged or polar residues in the protein binding site.
Hydrophobic Interactions: The two aromatic rings (the chlorophenyl and nitrophenyl moieties) provide significant surface area for hydrophobic interactions. nih.gov These interactions, involving contacts with nonpolar amino acid residues like valine, leucine, and isoleucine, are often a primary driving force for ligand binding. nih.gov
Docking studies on related nitrobenzamide derivatives have revealed that a combination of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues governs their binding. nih.govnih.govresearchgate.net An illustrative analysis of potential interactions for this compound is provided in the table below.
Table 1: Illustrative Ligand-Protein Interaction Analysis for this compound
| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Amino Acid Residue Type |
|---|---|---|
| Hydrogen Bond Donor | Amide (N-H) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Nitro (O=N=O), Carbonyl (C=O) | Arginine, Lysine, Histidine, Serine |
| Hydrophobic | Chlorophenyl Ring, Nitrophenyl Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-Stacking | Chlorophenyl Ring, Nitrophenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics Simulations in Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of the ligand within the binding site and provide deeper insights into the dynamics of the binding process.
For this compound, an MD simulation would typically start with the best-docked pose. The system, including the protein, ligand, and surrounding solvent (usually water), is subjected to calculations based on classical mechanics to simulate its evolution over a period of nanoseconds.
A key output of MD simulations is the trajectory of all atoms over time, which can be analyzed to determine the stability of the ligand-protein complex. A primary metric for this is the Root Mean Square Deviation (RMSD). A stable RMSD value for the ligand over the course of the simulation indicates that it remains in its binding pocket without significant conformational changes, suggesting a stable binding mode. nih.govnih.gov Conversely, a large and fluctuating RMSD might suggest an unstable interaction. This analysis was used in studies of related nitrobenzamide derivatives to validate their inhibitory potential by confirming the stability of the top-ranked compounds within the target's binding site. nih.gov
Quantum Chemical Calculations in Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for predicting the electronic structure and reactivity of molecules. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the potential sites for chemical reactions. For the compound This compound , such calculations can elucidate key aspects of its chemical behavior.
Theoretical studies on molecules with similar structural motifs, such as chlorophenyl and nitrobenzamide groups, have established a general framework for understanding their properties. The electronic properties are largely dictated by the interplay between the electron-withdrawing nitro group (-NO₂) and the chloro-substituted phenyl rings.
Molecular Orbitals and Reactivity
A fundamental aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
For This compound , the HOMO is expected to be distributed over the more electron-rich regions of the molecule, likely involving the chlorophenyl ring and the amide linkage. Conversely, the LUMO is anticipated to be localized primarily on the 2-nitrophenyl moiety, owing to the strong electron-accepting nature of the nitro group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): Approximated as I ≈ -E_HOMO
Electron Affinity (A): Approximated as A ≈ -E_LUMO
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = χ² / 2η.
These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. A high electrophilicity index, for instance, would suggest that the molecule is a strong electrophile, prone to reactions with nucleophiles.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reactivity. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack.
In This compound , the most negative electrostatic potential is expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. These sites represent the most probable centers for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the amide group (N-H) would likely exhibit a positive potential, making it a potential hydrogen bond donor.
Data Tables
No experimentally or computationally verified data tables for the specific quantum chemical properties of this compound are available in the cited literature. The following table structure is provided as an example of how such data would be presented if available.
Table 1: Calculated Global Reactivity Descriptors for this compound (Hypothetical Data)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | Data not available |
| LUMO Energy | E_LUMO | Data not available |
| Energy Gap | E_gap | Data not available |
| Ionization Potential | I | Data not available |
| Electron Affinity | A | Data not available |
| Electronegativity | χ | Data not available |
| Chemical Hardness | η | Data not available |
| Global Softness | S | Data not available |
Future Directions in N 4 Chlorophenyl 2 Nitrobenzamide Research
Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity
The core structure of N-(4-chlorophenyl)-2-nitrobenzamide offers numerous opportunities for modification to enhance its biological activity, potency, and selectivity. Future research will focus on the systematic design and synthesis of advanced analogues. This involves modifying the substituents on both the chlorophenyl and nitrobenzoyl rings. For instance, the position and nature of the halogen on the phenyl ring could be altered, or additional substituents could be introduced to probe the structure-activity relationship (SAR). Similarly, the nitro group's position on the benzamide (B126) ring could be varied, or it could be replaced with other electron-withdrawing or electron-donating groups to modulate the compound's electronic properties and, consequently, its interaction with biological targets. nih.gov The synthesis of a series of related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has already demonstrated that small structural changes can significantly impact biological activity, in this case, against α-glucosidase and α-amylase. nih.gov
| Modification Site | Potential Substituents | Anticipated Impact |
|---|---|---|
| Chlorophenyl Ring | -F, -Br, -I, -CH3, -OCH3, -CF3 | Modulation of lipophilicity, electronic properties, and binding affinity. |
| Nitrobenzoyl Ring | -CN, -SO2NH2, -COOH, different positions of -NO2 | Alteration of electronic and steric properties to improve target selectivity. |
| Amide Linker | Thioamide, reversed amide, incorporation into a heterocyclic ring | Enhancement of metabolic stability and conformational rigidity. |
Deeper Elucidation of Molecular Mechanisms and Off-Target Effects
A critical aspect of future research will be to gain a deeper understanding of the molecular mechanisms through which this compound and its analogues exert their biological effects. This involves identifying and validating their primary molecular targets. Techniques such as molecular docking and dynamic simulation studies can provide initial insights into potential binding modes and interactions with target proteins. nih.gov However, these computational predictions must be validated experimentally. A significant challenge in drug development is the occurrence of off-target effects, where a compound interacts with unintended biological molecules, potentially leading to toxicity. nih.gov Modern genetic techniques, such as CRISPR/Cas9-based screening, can be employed to systematically identify the cellular components that are essential for a drug's activity, thereby distinguishing on-target from off-target effects. nih.gov This approach can help in refining the design of more selective compounds and in understanding potential liabilities early in the drug discovery process.
Application in Emerging Therapeutic Areas and Neglected Diseases
While initial studies on related compounds have suggested potential applications in areas like diabetes and cancer, the therapeutic scope of this compound itself remains largely unexplored. nih.govlookchem.com Future investigations should focus on screening this compound and its optimized analogues against a broader range of diseases. This includes emerging therapeutic areas where new mechanisms of action are sought, such as neurodegenerative diseases and inflammatory disorders. Furthermore, there is a pressing need for new treatments for neglected diseases, which disproportionately affect populations in low- and middle-income countries. Open source drug discovery platforms and collaborative research initiatives are becoming increasingly important in tackling these diseases. r4d.org this compound and its derivatives could be evaluated for activity against pathogens responsible for diseases like tuberculosis, leishmaniasis, and Chagas disease. The nitro group, a feature of this compound, is present in several existing antimicrobial and antiparasitic drugs, suggesting that this chemical scaffold may have potential in this area. mdpi.com
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-2-nitrobenzamide with high purity?
The compound can be synthesized via a two-step process: (1) nitration of 2-nitrobenzoic acid to form the active acyl chloride intermediate, followed by (2) coupling with 4-chloroaniline under anhydrous conditions. Amide bond formation typically employs reagents like thionyl chloride (SOCl₂) for acid activation, with reaction monitoring via TLC (e.g., silica gel GF254 plates, ethyl acetate/hexane mobile phase) . Post-synthesis purification involves column chromatography (silica gel H) or recrystallization from ethanol, ensuring >98% purity validated by HPLC or NMR .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- IR Spectroscopy : Key bands include ~1680 cm⁻¹ (amide C=O stretch), ~1520 cm⁻¹ (aromatic C=C), and ~1340 cm⁻¹ (nitro group asymmetric stretch) .
- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.5 ppm, with distinct shifts for the nitro group (meta to amide) and 4-chlorophenyl substituent. Carbonyl (C=O) resonance is typically ~165 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₃H₁₀ClN₂O₃: 292.03 g/mol) .
Q. How can researchers assess the solubility and stability of this compound in different solvents?
Standard pharmacopoeial methods recommend testing solubility in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) under controlled temperatures (20–25°C). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) analyzed via HPLC to monitor hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for nitrobenzamide derivatives?
Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or twinning. Use SHELX programs (e.g., SHELXL for refinement) to model disorder or apply twin-law corrections. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis can differentiate between genuine structural variations and experimental artifacts .
Q. How can computational methods predict the bioactivity of this compound against microbial targets?
- Molecular Docking : Screen against bacterial enoyl-ACP reductase (FabI) or fungal CYP51 using AutoDock Vina. The nitro group’s electron-withdrawing effect enhances binding to active-site cysteine residues.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental MIC values for structure-activity optimization .
Q. What experimental designs mitigate interference from nitro group reduction during biological assays?
- Anaerobic Conditions : Use gloveboxes or reducing-agent-free media to prevent nonspecific nitro-to-amine conversion.
- Control Experiments : Include analogues without the nitro group (e.g., N-(4-chlorophenyl)benzamide) to isolate pharmacological effects. Validate via LC-MS to confirm compound integrity post-assay .
Q. How do steric and electronic effects of the 4-chlorophenyl group influence reaction kinetics in further functionalization?
The chloro substituent’s ortho/para-directing nature favors electrophilic substitution at the 2-nitrobenzamide ring. Steric hindrance from the 4-chlorophenyl group slows acylation reactions, requiring elevated temperatures (80–100°C) or catalysts like DMAP. Kinetic studies via in situ FT-IR monitor reaction progress .
Methodological Tables
Table 1. Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| IR (KBr) | 1682 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂ asym), 1348 cm⁻¹ (NO₂ sym) | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J=8 Hz, 1H), 7.85–7.40 (m, 6H, Ar-H) | |
| HRMS (ESI+) | [M+H]⁺ = 292.0345 (calc.), 292.0342 (obs.) |
Table 2. Optimized Reaction Conditions for Amide Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dry THF | Maximizes acyl chloride stability |
| Temperature | 0°C → RT (gradual warming) | Prevents aniline decomposition |
| Equivalents | 1.2 eq 4-chloroaniline | Minimizes dimerization |
| Catalyst | None (base-free conditions) | Reduces side reactions |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
